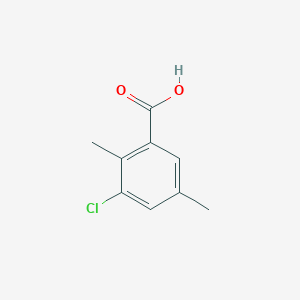

3-Chloro-2,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKPHVYXKKPHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577242 | |

| Record name | 3-Chloro-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-69-2 | |

| Record name | 3-Chloro-2,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60772-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,5 Dimethylbenzoic Acid

Classical Synthetic Routes and Adaptations

Traditional methods for the synthesis of 3-Chloro-2,5-dimethylbenzoic acid rely on well-established, multi-step reaction sequences. These routes often begin with simple, commercially available aromatic hydrocarbons and functionalize them sequentially.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its application to the synthesis of this compound requires careful strategic planning due to the directing effects of the substituents. A direct chlorination of 2,5-dimethylbenzoic acid is challenging because the existing groups direct incoming electrophiles to other positions on the aromatic ring. The carboxylic acid group is deactivating and meta-directing, while the two methyl groups are activating and ortho-, para-directing.

A more viable strategy involves the chlorination of p-xylene (B151628) as a preliminary step. The reaction of p-xylene with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), leads to the formation of 1-chloro-2,5-dimethylbenzene. Subsequent functionalization is then required to introduce the carboxylic acid group.

Another classical approach is the Friedel-Crafts acylation. While not used for the final chlorination step, it can be employed to build the carbon skeleton. For instance, a related synthesis might involve the acylation of a substituted benzene (B151609) ring, followed by further modifications. However, for this specific target molecule, direct chlorination of a suitable precursor is more common.

Carboxylation Reactions of Substituted Halobenzenes

The carboxylation of an aryl halide via an organometallic intermediate is a powerful and widely used method for preparing aromatic carboxylic acids. The Grignard reaction is the most prominent example of this strategy.

The synthesis of this compound via this route begins with 1-chloro-2,5-dimethylbenzene. This starting material is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-chloro-2,5-dimethylphenyl)magnesium chloride. pnas.orgjustia.comwalisongo.ac.id The formation of this reagent can be initiated using activators like iodine or 1,2-dibromoethane. google.comgoogle.com Great care must be taken to exclude water, as Grignard reagents are highly basic and will be destroyed by even trace amounts of moisture.

Once the Grignard reagent is formed, it is reacted with carbon dioxide (CO₂), typically in its solid form (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. The final step is the acidification of this salt with a strong aqueous acid, such as hydrochloric acid (HCl), to protonate the carboxylate and yield the final product, this compound. walisongo.ac.id

Table 1: Grignard Carboxylation Reaction Parameters

| Step | Reagents | Solvent | Key Conditions |

|---|---|---|---|

| 1. Grignard Formation | 1-chloro-2,5-dimethylbenzene, Mg metal | Anhydrous Diethyl Ether or THF | Reflux, inert atmosphere (e.g., N₂) |

| 2. Carboxylation | Grignard reagent, CO₂ (dry ice) | Anhydrous Diethyl Ether or THF | Low temperature (e.g., 0°C to -78°C) |

| 3. Acidification | Magnesium carboxylate salt, aq. HCl | - | Protonation to yield final product |

Oxidation Pathways of Substituted Xylenes

The oxidation of alkyl side-chains on an aromatic ring is a fundamental transformation for the synthesis of benzoic acids. For this compound, this pathway would involve the selective oxidation of one of the two methyl groups of a suitable chloro-xylene precursor, namely 1-chloro-2,5-dimethylbenzene.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are traditionally used for this purpose. prepchem.com The reaction is typically carried out under heating. However, a significant challenge in this approach is achieving selectivity. Both methyl groups are susceptible to oxidation, which could lead to the formation of the dicarboxylic acid (3-chloro-1,4-benzenedicarboxylic acid) as a byproduct.

Controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, is critical to favor the formation of the desired monocarboxylic acid. The industrial AMOCO process for oxidizing p-xylene to terephthalic acid demonstrates that the reaction proceeds through p-toluic acid as an intermediate, suggesting that mono-oxidation is possible. nih.govnih.gov By carefully managing the process, the reaction can be stopped at the mono-acid stage before significant further oxidation occurs.

Table 2: Typical Conditions for Xylene Oxidation

| Oxidizing Agent | Substrate | Solvent | Conditions | Potential Byproduct |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 1-chloro-2,5-dimethylbenzene | Water/Pyridine | Heat/Reflux | 3-chloro-1,4-benzenedicarboxylic acid |

| Nitric Acid (HNO₃) | 1-chloro-2,5-dimethylbenzene | Water | Heat/Reflux | 3-chloro-1,4-benzenedicarboxylic acid |

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has focused on developing greener and more efficient catalytic methods.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pnas.orgepitomejournals.comwjpmr.com When applied to the synthesis of this compound, these principles suggest several improvements over classical routes.

Atom Economy : Classical routes like the Grignard synthesis have lower atom economy due to the use of stoichiometric magnesium. Oxidation with KMnO₄ also generates large amounts of manganese dioxide waste. Catalytic methods are inherently more atom-economical.

Safer Solvents : Traditional syntheses often use hazardous and volatile organic solvents like diethyl ether or chlorinated solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions where possible. epitomejournals.com

Energy Efficiency : Many classical methods require high temperatures and prolonged reaction times. Catalytic processes can often proceed under milder conditions, reducing energy consumption. wjpmr.com

Waste Reduction : The move from stoichiometric reagents (e.g., Lewis acids in Friedel-Crafts, permanganate in oxidation) to recyclable catalysts significantly reduces the generation of inorganic waste. epitomejournals.com

Catalytic Synthesis Innovations

Modern synthetic innovations focus heavily on the use of transition-metal catalysts to achieve high efficiency and selectivity.

For oxidation pathways , the use of homogeneous catalysts, such as cobalt and manganese salts combined with a bromide promoter (as in the AMOCO process), allows for the use of air (O₂) as the oxidant in acetic acid solvent. nih.govscienceasia.org This is a greener alternative to permanganate. Recent research has also explored photocatalytic oxidation using anthraquinone (B42736) derivatives as catalysts, which can operate under visible light and with oxygen at atmospheric pressure. nih.gov

For carboxylation reactions , palladium-catalyzed carbonylation offers an alternative to the Grignard method. nih.gov These methods can use carbon monoxide (CO), which can be generated electrochemically from CO₂, and can be more tolerant of other functional groups in the molecule. nih.gov Furthermore, directed C-H functionalization is a cutting-edge area where catalysts, often based on palladium or rhodium, can selectively activate a specific C-H bond on the aromatic ring for subsequent carboxylation, potentially offering a more direct and efficient route. researchgate.netacs.org These advanced methods represent the forefront of synthetic chemistry, aiming for highly selective, atom-economical, and environmentally benign syntheses. nih.govconsensus.appwiley.com

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. Current time information in Bangalore, IN. This technology can be particularly advantageous in the multi-step synthesis of this compound.

For instance, in a plausible synthetic route involving a Sandmeyer reaction, the initial formation of the precursor 3-amino-2,5-dimethylbenzoic acid could be accelerated. ontosight.aiwikipedia.org The synthesis of this amino-precursor might involve steps such as nitration and subsequent reduction. ontosight.ai Each of these steps, traditionally requiring long reflux times, could potentially be optimized using microwave irradiation. The microwave energy efficiently heats the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to mere minutes. wikipedia.org

Furthermore, the final step of converting the diazonium salt of 3-amino-2,5-dimethylbenzoic acid to the target chloro-derivative could also be influenced by microwave heating. While the initial diazotization must be conducted at low temperatures, the subsequent copper-catalyzed substitution might be amenable to microwave conditions, potentially improving the efficiency of the chlorine atom's introduction onto the aromatic ring. nih.gov The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. Current time information in Bangalore, IN.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and reproducible.

Solvent Effects in Synthetic Pathways

The choice of solvent is critical in both the diazotization and the subsequent substitution steps.

For Diazotization : The reaction is almost universally carried out in an aqueous medium. A strong mineral acid, such as hydrochloric acid, is used not only to generate nitrous acid from sodium nitrite (B80452) but also to provide the chloride counter-ion for the diazonium salt and maintain a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine.

For Sandmeyer Reaction : The solvent choice for the copper-catalyzed chlorination can influence the reaction rate and product purity. While the reaction is often performed in the same aqueous acidic solution from the diazotization step, the use of organic co-solvents can sometimes be beneficial. For related palladium-catalyzed carbonylation reactions, solvents like dimethylformamide (DMF), toluene, and even greener alternatives like 2-methyltetrahydrofuran (B130290) (2MeTHF) and dimethyl carbonate (DMC) have been explored to enhance solubility and improve yields. chemicalbook.com The selection depends on the solubility of the specific diazonium salt and the copper catalyst, as well as the temperature requirements of the reaction.

The impact of different solvents on a hypothetical Sandmeyer reaction for this synthesis is summarized below:

| Solvent System | Purpose | Potential Advantages | Potential Disadvantages |

| Aqueous HCl | Diazotization | Standard, effective for diazonium salt formation. | Limited solubility for organic precursors. |

| Aqueous HCl / CuCl | Sandmeyer Step | Simple, one-pot continuation from diazotization. | Potential for side reactions like hydroxylation. scirp.org |

| Acetonitrile (B52724) | Sandmeyer Step | Can improve solubility of intermediates. | Requires solvent exchange, adds complexity. |

| Dimethylformamide (DMF) | Sandmeyer Step | Good solvent for many organic compounds and catalysts. | High boiling point, can be difficult to remove. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is arguably the most critical parameter to control, especially during the formation of the diazonium salt.

Diazotization Temperature : This step must be performed at low temperatures, typically between 0 °C and 5 °C. Aromatic diazonium salts are thermally unstable; at higher temperatures, they readily decompose, often violently, and can undergo premature substitution with water to form the corresponding phenol (B47542) (3-hydroxy-2,5-dimethylbenzoic acid), significantly reducing the yield of the desired chloro-compound. masterorganicchemistry.comscirp.org Maintaining this low temperature is essential for the stability of the diazonium intermediate.

Substitution Temperature : Once the diazonium salt is formed, the temperature for the copper(I) chloride-mediated substitution can often be raised. The decomposition of the diazonium salt to form the aryl radical and nitrogen gas is the key step, and gentle warming can increase the reaction rate. However, the temperature must be controlled carefully to avoid unwanted side reactions and ensure a controlled evolution of nitrogen gas.

The table below outlines the influence of temperature on the key reaction steps:

| Reaction Step | Temperature Range | Rationale |

| Diazotization | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. masterorganicchemistry.com |

| Sandmeyer Reaction | 20 - 60 °C (Typical) | Controlled decomposition of diazonium salt and substitution. |

Pressure is generally not a primary variable in this synthetic sequence when conducted at a laboratory scale, as the reactions are typically run at atmospheric pressure.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a small laboratory bench to larger research-scale production (kilogram quantities) introduces several challenges that must be addressed for a safe, efficient, and reproducible process. This is not a simple linear multiplication of quantities but requires re-evaluation of the entire process. ontosight.ai

Key considerations include:

Heat Management : The diazotization reaction is exothermic. On a small scale, heat can be easily dissipated by an ice bath. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. This requires the use of jacketed reactors with efficient cooling systems to maintain the critical 0–5 °C temperature range and prevent a runaway reaction.

Reagent Addition : The rate of addition of sodium nitrite during diazotization becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm and the rate of reaction. Automated dosing systems are often employed in pilot plants to ensure consistency and safety.

Gas Evolution : The Sandmeyer reaction releases nitrogen gas. On a large scale, the volume of gas produced can be substantial. The reactor system must be designed to handle this gas evolution safely to avoid pressure buildup.

Mixing : Ensuring homogenous mixing in a large reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. The choice of impeller type and mixing speed is a critical engineering parameter.

Work-up and Isolation : Handling and filtering large volumes of reaction mixtures and isolating the final product require larger equipment like filter-presses or centrifuges. The efficiency of extraction and washing steps must also be re-optimized for larger volumes.

Transitioning from a laboratory process to a pilot plant is a crucial intermediate step to identify and resolve these scale-dependent issues before committing to full-scale production. ontosight.aiorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,5 Dimethylbenzoic Acid

Reactivity of the Carboxyl Group

The carboxyl group (-COOH) is the primary site for several important chemical reactions. Its reactivity in 3-Chloro-2,5-dimethylbenzoic acid is significantly modulated by the adjacent ortho-methyl group, which imposes considerable steric hindrance, and the electronic contributions of all ring substituents.

Esterification Reactions and Kinetics

Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone reaction in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. However, for sterically hindered carboxylic acids like this compound, the rate of this reaction is markedly reduced. The bulky methyl group at the C2 position physically obstructs the approach of the alcohol molecule to the carboxyl carbon, a critical step in the reaction mechanism.

While specific kinetic data for the esterification of this compound is not extensively documented, studies on analogous ortho-substituted benzoic acids offer significant insights. Research on the acid-catalyzed esterification of various ortho-substituted benzoic acids with methanol (B129727) has shown that ortho-substituents generally decrease the reaction rate due to steric hindrance. rsc.org Interestingly, it has been observed that most ortho-substituents, excluding extremely bulky ones like a tertiary-butyl group, tend to lower the enthalpy of activation (ΔH‡) for the reaction compared to unsubstituted benzoic acid. rsc.org This has been attributed to a combination of secondary steric effects and a steric inhibition of the solvation of the initial acid molecule. rsc.org

To circumvent the low reactivity of hindered acids in esterification, more rigorous conditions or alternative synthetic strategies are often employed. The use of sealed-vessel microwave reactors, for example, can accelerate these reactions by enabling higher temperatures and pressures than are achievable under conventional reflux. researchgate.netusm.my An alternative approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then react with an alcohol under much milder conditions to form the ester.

Table 1: General Observations on the Esterification of Sterically Hindered Benzoic Acids

| Feature | Observation | Reference |

| Reaction Rate | Generally slower than for unhindered benzoic acids due to steric hindrance from ortho-substituents. | rsc.org |

| Activation Energy | The presence of ortho-substituents can influence the enthalpy and entropy of activation. | rsc.org |

| Reaction Conditions | May require higher temperatures, longer reaction times, or the use of microwave irradiation to achieve reasonable yields. | researchgate.netusm.my |

| Alternative Methods | Conversion to acyl chlorides or the use of specific coupling agents can facilitate esterification. |

Amidation and Peptide Coupling Chemistry

The formation of an amide bond from a carboxylic acid and an amine is a pivotal transformation, particularly in the synthesis of peptides and pharmaceuticals. A direct reaction between a carboxylic acid and an amine is typically inefficient as it leads to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be "activated" by a coupling reagent.

The steric hindrance posed by the ortho-methyl group in this compound makes it a challenging substrate for amidation. This bulkiness impedes the nucleophilic attack of the amine on the activated carboxyl intermediate. nih.gov Consequently, achieving high yields may necessitate the use of highly efficient coupling reagents and optimized reaction conditions.

Modern organic synthesis offers a wide array of coupling reagents designed to overcome such steric challenges. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as BOP, PyBOP, HBTU, and HATU. nih.gov For particularly difficult couplings, including those involving sterically hindered amino acids, specialized techniques like the use of N-acylbenzotriazoles have proven effective. nih.govresearchgate.netfigshare.com

Although specific examples of amidation or peptide coupling with this compound are not detailed in the surveyed literature, its reactivity is expected to be similar to other sterically hindered benzoic acids, which are known to be difficult substrates for this transformation. nih.gov

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, which is released as carbon dioxide (CO₂). The facility of this reaction for aromatic carboxylic acids is dependent on the stability of the aryl anion or radical intermediate formed upon CO₂ loss. The presence of electron-withdrawing groups, especially at the ortho and para positions, can stabilize the intermediate and thus facilitate decarboxylation. nist.gov

Studies on the decarboxylation of chlorobenzoic acids have shown that the reaction often requires high temperatures. Benzoic acid itself undergoes decarboxylation very slowly, even at 400°C, in the absence of a promoting agent. nist.gov A single chlorine substituent is generally not sufficient to significantly promote this reaction under mild conditions, and in some cases, chlorobenzoic acids have been found to be resistant to decarboxylative processes. nih.gov

In the case of this compound, the electronic effects are mixed. The chlorine atom is electron-withdrawing via its inductive effect, while the two methyl groups are electron-donating. This combination does not create a strong electronic driving force for decarboxylation. Furthermore, the lack of a strongly activating group, such as a hydroxyl or nitro group, ortho or para to the carboxyl function, suggests that decarboxylation would be a difficult process. nist.gov Common decarboxylation reactions like the Krapcho decarboxylation are not applicable here as they require specific structural features, such as a β-electron-withdrawing group on an ester, which are absent in this molecule. wikipedia.org The mechanism for thermal decarboxylation of simple aromatic acids is energetically demanding, while other pathways, such as those involving a β-carbonyl group, are not available. masterorganicchemistry.comyoutube.comkhanacademy.org

Reactivity of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is a result of the combined directing influences of the chloro, methyl, and carboxyl substituents. These groups determine the position of any further substitution reactions on the ring.

Nucleophilic Aromatic Substitution at the Chlorine Position

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. A key requirement for this reaction to proceed is the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group. These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The substituent pattern of this compound is not conducive to SNAr at the chlorine position. The two methyl groups are electron-donating, which would destabilize the Meisenheimer complex. Although the carboxyl group is electron-withdrawing, it is situated meta to the chlorine atom and thus cannot provide the necessary resonance stabilization for the reaction intermediate. As a result, this compound is anticipated to be unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.

Electrophilic Aromatic Substitution (Further Functionalization)

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this reaction on a polysubstituted benzene (B151609), such as this compound, is a complex interplay of the directing effects of the existing substituents. ucalgary.carsc.orgyoutube.comlibretexts.orgstudysmarter.co.ukminia.edu.eg

The directing effects of the substituents in this compound are as follows:

-Cl (Chloro): Ortho, para-directing, but deactivating.

-CH₃ (Methyl): Ortho, para-directing, and activating.

-COOH (Carboxyl): Meta-directing, and strongly deactivating.

The position of an incoming electrophile will be determined by the cumulative effect of these groups. The two activating methyl groups and the deactivating chloro group will direct an incoming electrophile to the positions ortho and para relative to themselves. In contrast, the strongly deactivating carboxyl group will direct incoming electrophiles to the meta position.

Analyzing the available positions on the benzene ring (numbered C1 to C6, with the carboxyl group at C1):

C4: This position is ortho to the C5-methyl group (activating) but is also meta to the C2-methyl and C3-chloro groups. It is para to the strongly deactivating carboxyl group, which makes substitution at this site less likely.

C6: This position is ortho to the C5-methyl group and para to the C2-methyl group. Both of these are activating, ortho, para-directing groups, making this a highly favored position for electrophilic attack. Although it is ortho to the deactivating carboxyl group, the powerful combined activating effect of the two methyl groups is likely to overcome this deactivation.

Therefore, the most probable site for electrophilic substitution is the C6 position due to the synergistic activating and directing effects of the two methyl groups. Experimental evidence from related compounds supports this prediction. For example, the nitration of 3-methyl-5-chlorobenzoic acid has been shown to yield 2-nitro-3-methyl-5-chlorobenzoic acid, where substitution occurs ortho to the activating methyl group. google.com This suggests that electrophilic attack on this compound would similarly be directed by the activating methyl groups to the most sterically accessible and electronically enriched position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Substituents | Predicted Reactivity |

| C4 | Para to -COOH (deactivating, meta-directing)Ortho to C5-CH₃ (activating, o,p-directing)Meta to C2-CH₃ and C3-Cl | Possible, but less favored than C6 |

| C6 | Ortho to -COOH (deactivating, meta-directing)Ortho to C5-CH₃ (activating, o,p-directing)Para to C2-CH₃ (activating, o,p-directing)Meta to C3-Cl | Most likely position for substitution |

Reactivity of the Methyl Groups

The presence of two methyl groups on the aromatic ring of this compound introduces specific sites for chemical transformations. The benzylic carbons of these methyl groups are particularly susceptible to oxidation and halogenation reactions due to the stabilization of reaction intermediates by the adjacent benzene ring.

Oxidation Reactions of Benzylic Carbons

The benzylic C-H bonds of the methyl groups in this compound are weaker than typical alkyl C-H bonds, making them prone to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of oxidizing these alkyl groups. masterorganicchemistry.comyoutube.com This type of reaction typically proceeds under harsh conditions, such as heating, to overcome the activation energy required for the initial C-H bond cleavage. masterorganicchemistry.com

The oxidation process involves the conversion of the methyl groups into carboxylic acid groups. Depending on the reaction conditions and the stoichiometry of the oxidizing agent, it is possible to achieve selective oxidation of one or both methyl groups. The complete oxidation of both methyl groups would yield 3-chloro-1,2,4-benzenetricarboxylic acid. The electron-withdrawing nature of the existing carboxyl group and the chloro substituent can influence the reactivity of the methyl groups towards oxidation.

| Oxidizing Agent | Substrate | Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | This compound | 3-Chloro-2-methyl-5-carboxymethylbenzoic acid, 3-Chloro-1,2,4-benzenetricarboxylic acid | Heat |

This table presents plausible oxidation reactions based on general principles of benzylic oxidation.

Halogenation of Methyl Groups

The methyl groups of this compound can undergo free-radical halogenation, a reaction characteristic of alkyl-substituted aromatic compounds when exposed to UV light or in the presence of a radical initiator. wikipedia.org N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of benzylic positions, often with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

The reaction proceeds via a free-radical chain mechanism. wikipedia.org The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the methyl groups over other positions. masterorganicchemistry.com The halogenation can proceed stepwise, leading to the substitution of one, two, or all three hydrogen atoms on a methyl group, resulting in mono-, di-, or tri-halomethyl groups. wikipedia.org A study on the radical bromination of 2,5-dimethylbenzoic acid using NBS and AIBN revealed the formation of the desired monobrominated product alongside byproducts, highlighting the complexity of controlling the extent of halogenation. researchgate.net The choice of solvent can also influence the product distribution in such reactions. researchgate.net

| Halogenating Agent | Initiator | Substrate | Product(s) |

| N-Bromosuccinimide (NBS) | AIBN/Light | This compound | 3-Chloro-2-(bromomethyl)-5-methylbenzoic acid, 3-Chloro-5-(bromomethyl)-2-methylbenzoic acid, 3-Chloro-2,5-bis(bromomethyl)benzoic acid |

| Chlorine (Cl₂) | UV Light | This compound | 3-Chloro-2-(chloromethyl)-5-methylbenzoic acid, 3-Chloro-2,5-bis(chloromethyl)benzoic acid, and further chlorinated products |

This table illustrates potential halogenation products based on established free-radical halogenation reactions of similar compounds.

Reaction Mechanisms and Kinetics Studies

The study of reaction mechanisms and kinetics for reactions involving this compound provides fundamental insights into the factors governing its chemical transformations.

Transition State Analysis

For reactions such as benzylic halogenation, the transition state involves the formation of a benzylic radical. The stability of this transition state is significantly influenced by the resonance delocalization of the unpaired electron into the aromatic ring. The Hammond postulate suggests that for a highly reactive intermediate like a chlorine radical, the transition state will resemble the reactants more closely. Conversely, for a less reactive bromine radical, the transition state will have more radical character and be more product-like. wikipedia.org This difference in transition state structure accounts for the higher selectivity observed in bromination reactions compared to chlorination. youtube.com

Influence of Substituents on Reaction Rates

The substituents on the benzene ring, namely the chloro, carboxyl, and methyl groups, exert electronic effects that influence the rates of reaction. The methyl groups are electron-donating through an inductive effect, which can stabilize a benzylic radical or carbocation intermediate, thereby increasing the reaction rate at the benzylic position. Conversely, the chloro and carboxyl groups are electron-withdrawing. The chloro group has an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The carboxyl group is strongly deactivating due to its -I and -R effects. These electron-withdrawing groups can decrease the electron density in the ring and destabilize positively charged intermediates, thus affecting reaction rates. The nitration of a similar compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, was noted to be slow due to the electron-withdrawing effects of the existing substituents. semanticscholar.org

Catalytic Reaction Pathways

Catalysis can play a crucial role in directing the outcome of reactions involving this compound. For instance, in the synthesis of related compounds like 3-chloromethyl benzoic acid, Lewis acids such as anhydrous ferric chloride or stannic chloride are used as catalysts in reactions with paraformaldehyde. google.comgoogle.com In the context of benzylic halogenation, while radical initiators are used, true catalytic cycles are also possible. For the oxidation of the methyl groups, transition metal catalysts are often employed in industrial settings to facilitate the reaction with molecular oxygen under milder conditions than with stoichiometric strong oxidants.

Derivatization and Analog Development of 3 Chloro 2,5 Dimethylbenzoic Acid

Synthesis of Ester Derivatives

The conversion of carboxylic acids to esters, or esterification, is a cornerstone of organic synthesis. For 3-Chloro-2,5-dimethylbenzoic acid, ester derivatives can be prepared through several reliable methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the reactivity of the carboxylic acid can be enhanced by first converting it to its corresponding acyl chloride. The resulting 3-chloro-2,5-dimethylbenzoyl chloride is a highly reactive intermediate that readily reacts with alcohols, even without a catalyst, to form the desired ester. libretexts.org This two-step process often provides higher yields and is compatible with a broader range of alcohols, including those that are sensitive to strongly acidic conditions.

A typical reaction sequence for the synthesis of an ester derivative, such as Methyl 3-chloro-2,5-dimethylbenzoate, is presented below.

General Reaction Scheme:

Step 1 (Acyl Chloride Formation): this compound reacts with a chlorinating agent like thionyl chloride (SOCl₂) to yield 3-chloro-2,5-dimethylbenzoyl chloride. libretexts.org

Step 2 (Esterification): The acyl chloride then reacts with an alcohol (e.g., methanol) to produce the corresponding ester. libretexts.org

The table below illustrates potential ester derivatives that can be synthesized from this compound using standard esterification methods.

| Derivative Name | Alcohol Reactant | Typical Synthesis Method |

| Methyl 3-chloro-2,5-dimethylbenzoate | Methanol (B129727) | Fischer Esterification or Acyl Chloride Route |

| Ethyl 3-chloro-2,5-dimethylbenzoate | Ethanol | Fischer Esterification or Acyl Chloride Route |

| Isopropyl 3-chloro-2,5-dimethylbenzoate | Isopropanol | Fischer Esterification or Acyl Chloride Route |

| Benzyl 3-chloro-2,5-dimethylbenzoate | Benzyl alcohol | Acyl Chloride Route |

Preparation of Amide Derivatives

Amide bond formation is one of the most frequently performed reactions in chemical and pharmaceutical research. Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the reaction is typically facilitated by activating the carboxylic acid.

One common strategy involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate nucleophilic attack by the amine.

An alternative and highly effective method is the conversion of this compound to its acyl chloride. The resulting 3-chloro-2,5-dimethylbenzoyl chloride reacts exothermically with a wide range of primary and secondary amines to form the corresponding amides in high yield. Typically, two equivalents of the amine are used: one to form the amide and the second to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net

The table below shows examples of amide derivatives that could be synthesized from this compound.

| Derivative Name | Amine Reactant | Typical Synthesis Method |

| N-Methyl-3-chloro-2,5-dimethylbenzamide | Methylamine | Acyl Chloride Route or Coupling Reagents |

| N-Phenyl-3-chloro-2,5-dimethylbenzamide | Aniline | Acyl Chloride Route or Coupling Reagents |

| N-Benzyl-3-chloro-2,5-dimethylbenzamide | Benzylamine | Acyl Chloride Route or Coupling Reagents nih.gov |

| 3-Chloro-2,5-dimethyl-N-(pyridin-2-yl)benzamide | 2-Aminopyridine | Acyl Chloride Route or Coupling Reagents |

Formation of Anhydrides and Acyl Halides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters and amides.

Acyl Halide Preparation: The most common acyl halide, the acyl chloride, is readily prepared from the corresponding carboxylic acid. For this compound, treatment with thionyl chloride (SOCl₂) is a standard and effective method for producing 3-chloro-2,5-dimethylbenzoyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the liquid acyl chloride product. libretexts.org Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. libretexts.orgresearchgate.net

Anhydride Formation: Symmetrical anhydrides can be formed from carboxylic acids, though this often requires dehydrating agents at high temperatures. A more common and controlled method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acyl chloride with a carboxylate salt. For instance, reacting 3-chloro-2,5-dimethylbenzoyl chloride with the sodium salt of this compound would yield the symmetrical anhydride, bis(3-chloro-2,5-dimethylbenzoic) anhydride.

| Derivative | Precursor(s) | Common Reagent(s) |

| 3-Chloro-2,5-dimethylbenzoyl chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Bis(3-chloro-2,5-dimethylbenzoic) anhydride | 3-Chloro-2,5-dimethylbenzoyl chloride and Sodium 3-chloro-2,5-dimethylbenzoate | Nucleophilic Acyl Substitution |

Construction of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization involves combining two or more distinct pharmacophores or structural motifs into a single molecule. google.commdpi.com This strategy is widely used in drug discovery to create novel compounds with potentially enhanced or synergistic activities. The this compound scaffold can serve as a building block in the design of such hybrid molecules.

The carboxylic acid functional group is the key handle for conjugation. Through the formation of stable ester or, more commonly, amide linkages, the 3-chloro-2,5-dimethylbenzoyl moiety can be covalently attached to another biologically active molecule or scaffold. For example, a new molecule could be synthesized by forming an amide bond between this compound and a known heterocyclic compound possessing biological activity, such as a pyrimidine (B1678525) or benzothiazole (B30560) derivative. mdpi.comerciyes.edu.tr

The synthesis would typically proceed via the activation of the carboxylic acid (e.g., conversion to the acyl chloride) followed by reaction with a suitable functional group (e.g., an amino group) on the partner molecule. While specific examples incorporating the this compound moiety are not prominent in the surveyed literature, the synthetic principles are well-established.

| Hybrid Molecule Concept | Linkage Type | Synthetic Strategy |

| 3-Chloro-2,5-dimethylbenzoyl-Aminothiazole | Amide | Acyl chloride of the benzoic acid reacted with an aminothiazole derivative |

| 3-Chloro-2,5-dimethylbenzoyl-Piperazine | Amide | Acyl chloride of the benzoic acid reacted with a piperazine (B1678402) derivative |

| 3-Chloro-2,5-dimethylbenzoyl-Amino Acid Ester | Amide | The benzoic acid coupled with the amino group of an amino acid ester using standard peptide coupling reagents |

Exploration of Supramolecular Assemblies and Co-crystals

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. Co-crystals, which are crystalline structures composed of two or more different neutral molecules in a stoichiometric ratio, are a key area of this field. internationalscholarsjournals.com For carboxylic acids like this compound, the primary interaction for forming such assemblies is the robust and directional hydrogen bond between carboxyl groups, which often leads to the formation of a dimer synthon.

The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, and stability, without changing its covalent structure. internationalscholarsjournals.com this compound could potentially form co-crystals with other molecules (co-formers) that can participate in hydrogen bonding, such as pyridines or other carboxylic acids. rsc.org For instance, crystallization experiments involving this compound and a co-former like 4,4'-bipyridine (B149096) could lead to the formation of a new co-crystal assembly held together by O-H···N hydrogen bonds.

While computational studies can predict the likelihood of co-crystal formation, experimental screening is necessary for discovery and characterization. rsc.org Research on the specific co-crystals of this compound has not been identified in the performed searches, but it remains an area of potential exploration based on established principles of crystal engineering.

| Potential Co-crystal | Co-former | Key Intermolecular Interaction |

| (this compound) : (Isonicotinamide) | Isonicotinamide | O-H···N (Carboxylic acid - Pyridine) |

| (this compound) : (Adipic acid) | Adipic acid | O-H···O (Carboxylic acid - Carboxylic acid) |

| (this compound) : (Urea) | Urea | O-H···O (Carboxylic acid - Carbonyl) and N-H···O |

Structural Characterization Methodologies in 3 Chloro 2,5 Dimethylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Chloro-2,5-dimethylbenzoic acid. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecule's structure. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the integration of ¹H signals reveals the relative number of protons. Splitting patterns (multiplicity) in the ¹H spectrum arise from spin-spin coupling between neighboring protons, offering direct evidence of connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons, and the two methyl groups. The carboxylic acid proton typically appears as a broad singlet far downfield. The two aromatic protons, being non-equivalent, would appear as singlets. The two methyl groups, also in different chemical environments, would present as two separate singlets.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule, including the carboxyl carbon, the six aromatic carbons, and the two methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -COOH | ¹H | ~11-13 | s (broad) |

| H-4 | ¹H | ~7.3-7.5 | s |

| H-6 | ¹H | ~7.8-8.0 | s |

| 2-CH₃ | ¹H | ~2.4-2.6 | s |

| 5-CH₃ | ¹H | ~2.3-2.5 | s |

| -COOH | ¹³C | ~170-172 | - |

| C-1 | ¹³C | ~130-132 | - |

| C-2 | ¹³C | ~138-140 | - |

| C-3 | ¹³C | ~133-135 | - |

| C-4 | ¹³C | ~131-133 | - |

| C-5 | ¹³C | ~136-138 | - |

| C-6 | ¹³C | ~128-130 | - |

| 2-CH₃ | ¹³C | ~19-21 | - |

| 5-CH₃ | ¹³C | ~20-22 | - |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. These techniques correlate signals based on specific interactions, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically separated by two or three bonds. sdsu.edu For this compound, a COSY spectrum would primarily show correlations between protons on the same aromatic ring if any existed, though in this highly substituted case with singlet aromatic protons, such correlations would be absent, confirming their isolation.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). libretexts.org An HSQC spectrum would definitively link the proton signal for H-4 to the C-4 carbon signal, H-6 to C-6, and the protons of each methyl group to their respective carbon signals. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.org It is crucial for piecing together the molecular skeleton. For instance, the protons of the 2-CH₃ group would show correlations to C-1, C-2, and C-3. The aromatic proton H-4 would show correlations to C-2, C-3, C-5, and C-6. These long-range correlations provide unequivocal proof of the substituent placement on the benzoic acid core. sdsu.edulibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key functional groups have distinctive absorption bands. For this compound, the most prominent features would be the broad O-H stretch of the carboxylic acid dimer, the sharp C=O (carbonyl) stretch, C-O stretching, aromatic C=C stretching, and the C-Cl stretch.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, often providing stronger signals for non-polar bonds and symmetric vibrations.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Broad, Strong (IR) |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |

| Methyl (C-H) | Stretching | 2850-2970 | Medium-Strong (IR) |

| Carbonyl (C=O) | Stretching | 1680-1710 | Very Strong (IR) |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium-Variable (IR, Raman) |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong (IR) |

| Aryl-Cl (C-Cl) | Stretching | 600-800 | Medium-Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The molecular ion peak (M⁺) for this compound would confirm its molecular formula, C₉H₉ClO₂. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio.

The fragmentation pattern provides structural clues. Aromatic carboxylic acids typically undergo characteristic fragmentation pathways. libretexts.org Common losses include the hydroxyl radical (-OH), water (-H₂O), and the entire carboxyl group (-COOH). libretexts.orgmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 184 | [C₉H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₈³⁵ClO]⁺ | -OH |

| 166 | [C₉H₇³⁵ClO]⁺ | -H₂O |

| 139 | [C₈H₈³⁵Cl]⁺ | -COOH |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in a crystal lattice (crystal packing).

For this technique, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule.

Powder X-ray Diffraction (PXRD) for Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. In the pharmaceutical and materials science industries, the identification and characterization of polymorphs are critical, as the specific crystalline form of a compound can significantly impact its performance.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is widely used to identify the crystalline phases of a material. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for that particular polymorph.

In the context of this compound, PXRD would be instrumental in identifying whether different crystallization processes lead to the formation of distinct polymorphs. By analyzing the PXRD patterns of samples obtained under various conditions (e.g., different solvents, temperatures, and cooling rates), researchers can determine the presence of one or more crystalline forms.

A typical PXRD analysis would yield a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). The key parameters obtained from a PXRD pattern are the positions of the diffraction peaks (in degrees 2θ) and their corresponding relative intensities. These values are characteristic of the crystal lattice of the substance.

While extensive searches for specific experimental PXRD data for this compound have been conducted, publicly available research literature does not currently provide specific 2θ values and relative intensities for its potential polymorphs. However, a hypothetical representation of such data for two distinct polymorphs (Form A and Form B) is presented in the table below to illustrate how the data would be structured.

Hypothetical PXRD Data for Polymorphs of this compound

| Form A | Form B | ||

|---|---|---|---|

| 2θ (degrees) | Relative Intensity (%) | 2θ (degrees) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 75 | 13.8 | 100 |

| 15.8 | 60 | 16.5 | 50 |

| 20.1 | 80 | 21.3 | 90 |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

The distinct peak positions and intensities in the hypothetical data for Form A and Form B would confirm the existence of two different crystalline structures for this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a powerful analytical technique used to determine the precise molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, this method can measure the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound (C₉H₉ClO₂), HREIMS provides an unambiguous confirmation of its elemental composition. The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

In a typical HREIMS experiment, a solution of the analyte is introduced into the mass spectrometer, where it is ionized. For a carboxylic acid, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. The mass analyzer then measures the m/z of this ion with high precision.

The theoretical exact mass of the deprotonated this compound can be calculated based on the masses of its constituent isotopes. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by approximately 2 Da.

Theoretical HREIMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₉H₈³⁵ClO₂]⁻ | ³⁵Cl | 183.0218 |

This table represents calculated theoretical values. Experimental validation is necessary for confirmation.

An experimental HREIMS analysis would be expected to produce m/z values that are in very close agreement (typically within a few parts per million) with these theoretical calculations, thereby confirming the elemental formula of this compound.

Computational and Theoretical Studies on 3 Chloro 2,5 Dimethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. wikipedia.org These methods, which include Density Functional Theory (DFT) and ab initio techniques, are used to calculate molecular structures and properties. wikipedia.orgopenaccessjournals.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.net It is often applied to substituted benzoic acids to understand the effects of different functional groups on their properties. mdpi.com However, a specific DFT analysis of the molecular geometry and electronic structure of 3-Chloro-2,5-dimethylbenzoic acid is not available in the reviewed literature. General studies on substituted benzoic acids show that substituents can influence acidity and reactivity through inductive and resonance effects, which can be modeled using DFT descriptors. mdpi.com

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org These methods are employed for high-accuracy calculations of energy and for predicting spectroscopic properties. A search for ab initio studies on this compound yielded no specific results concerning its energetic or spectroscopic predictions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules. nih.gov Such simulations could provide insight into the flexibility of the carboxyl group and the steric interactions of the chloro and methyl substituents in this compound. At present, there are no published molecular dynamics simulation studies specifically focused on the conformational analysis of this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reaction pathways and characterize the transition states involved, providing valuable information on reaction mechanisms and kinetics. While the reactivity of substituted benzoic acids is a general area of interest, specific computational studies modeling the reaction pathways or characterizing transition states for reactions involving this compound have not been reported in the available literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra through computational methods is a common practice to aid in the characterization of chemical compounds. Despite the existence of these predictive tools, no dedicated computational studies on the NMR, IR, or UV-Vis spectra of this compound were found.

Hydrogen Bonding Interactions and Supramolecular Modeling

The carboxylic acid group in this compound is expected to participate in hydrogen bonding, potentially leading to the formation of dimers or other supramolecular structures. Computational modeling is a key method to investigate these interactions. For other benzoic acid derivatives, DFT has been used to study hydrogen bonding interactions. nih.gov However, specific supramolecular modeling or detailed computational analysis of the hydrogen bonding interactions for this compound is not documented in the scientific literature.

Applications of 3 Chloro 2,5 Dimethylbenzoic Acid As a Chemical Intermediate and Building Block

Role in Organic Synthesis of Complex Molecules

Substituted benzoic acids are fundamental intermediates in organic synthesis, valued for their utility in creating intricate molecular structures. The carboxylic acid group of compounds like 3-Chloro-2,5-dimethylbenzoic acid can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating the assembly of larger molecules. The chloro and methyl substituents on the aromatic ring influence the molecule's reactivity and can be crucial for directing further chemical transformations or for interacting with biological targets in medicinal chemistry. However, specific examples of complex molecules synthesized directly from this compound are not detailed in the available scientific literature.

Precursor in Agrochemical Synthesis

Building Block for Advanced Materials (e.g., Polymer Chemistry)

Benzoic acid derivatives are utilized in the development of advanced materials and polymers. They can be incorporated into polymer chains to impart specific properties such as thermal stability, flame retardancy, or unique electronic characteristics. For example, 3,5-dimethylbenzoic acid is noted for its use in synthesizing fire retardants and liquid crystal materials google.com. While the structure of this compound is suitable for its potential use as a monomer or modifying agent in polymer chemistry, specific research detailing its incorporation into advanced materials has not been found.

Utility in the Synthesis of Specialty Chemicals

Specialty chemicals are a broad category of products manufactured for specific-end uses, including dyes, fragrances, and performance chemicals. Aromatic carboxylic acids are foundational to this sector. The reactivity of the carboxylic acid group, combined with the potential for reactions on the aromatic ring, allows for the creation of a diverse range of downstream products. While the general class of chloromethyl-substituted benzoic acids is valuable in this regard, documented pathways showing the conversion of this compound into specific, named specialty chemicals are not prominent in scientific databases.

Use in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. cuny.edu These libraries are often screened for biological activity in drug discovery and materials science. Scaffolds based on rigid structures like substituted benzene (B151609) rings are common. Some benzoic acid derivatives have been successfully used as the core structure for building such libraries. ijpsonline.comnih.gov Although this compound possesses the structural features of a viable scaffold for creating a focused library of compounds, there are no specific reports of its use for this purpose in the reviewed literature.

Environmental Fate and Degradation Studies of 3 Chloro 2,5 Dimethylbenzoic Acid

Biodegradation Pathways by Microorganisms

Direct microbial degradation of 3-Chloro-2,5-dimethylbenzoic acid has not been documented. However, studies on closely related compounds suggest that certain microbial genera, particularly Pseudomonas, are capable of utilizing chloro- and methyl-substituted benzoates as carbon and energy sources.

A notable example is the isolation of Pseudomonas cepacia MB2, which has been shown to grow on 3-chloro-2-methylbenzoate as a sole carbon source. This bacterium was also capable of degrading other mono- and dimethylbenzoates, with the exception of 2,5- and 2,6-dimethylbenzoate. This indicates a degree of substrate specificity that may influence the degradability of this compound. The growth range of Pseudomonas cepacia MB2 suggests that the substitution pattern on the benzene (B151609) ring is a critical factor in determining microbial degradation.

Other bacterial genera known for their ability to degrade a wide range of xenobiotic compounds, including chlorinated aromatics, include Rhodococcus and Bacillus. For instance, various Rhodococcus strains can degrade monocyclic aromatic hydrocarbons, and some have been shown to be involved in the degradation of chlorobenzoic acids, which are intermediates in the breakdown of polychlorinated biphenyls (PCBs). Similarly, species of Bacillus are recognized for their potential in the bioremediation of various toxic substances. While these genera have not been specifically tested against this compound, their metabolic versatility makes them potential candidates for its degradation.

Table 1: Microbial Strains with Potential for Degrading Chloro- and Methyl-Substituted Benzoic Acids

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Pseudomonas cepacia MB2 | 3-chloro-2-methylbenzoate, various mono- and dimethylbenzoates | Utilizes 3-chloro-2-methylbenzoate as a sole carbon source. |

| Pseudomonas sp. | 3-chlorobenzoate, 4-chlorobenzoate, 4-methylbenzoate | Capable of mineralizing mixtures of chloro- and methyl-substituted benzoates. nih.govyoutube.com |

| Rhodococcus sp. | o-xylene, other alkylbenzenes, chlorobenzoic acids | Demonstrates growth on various methylated and chlorinated aromatic compounds. rsc.orgnih.gov |

| Bacillus sp. | Various xenobiotics including aromatic acids | Known for broad substrate specificity and potential in bioremediation. chemteam.info |

The enzymatic breakdown of chlorinated aromatic compounds typically proceeds via either an ortho or a meta cleavage pathway, following initial dioxygenation reactions that introduce hydroxyl groups onto the aromatic ring to form catechol intermediates.

For the degradation of 3-chloro-2-methylbenzoate by Pseudomonas cepacia MB2, evidence points towards a meta fission pathway. researchgate.net Cell extracts of this strain exhibited strong induction of meta-pyrocatechase activity when grown on 3-chloro-2-methylbenzoate. researchgate.net This enzyme, also known as catechol-2,3-dioxygenase, cleaves the aromatic ring adjacent to the two hydroxyl groups of the catechol intermediate.

In contrast, many chlorinated catechols are typically metabolized via an ortho cleavage pathway, as the meta pathway can sometimes lead to the formation of reactive acyl halides that inactivate the enzymes. researchgate.netmdpi.com However, in the case of P. cepacia MB2, the metabolism of 4-chlorocatechol (B124253) (a potential intermediate) proceeds to 2-hydroxy-5-chloromuconic semialdehyde, which is not further metabolized, suggesting that the suitability of subsequent enzymes in the pathway determines the fate of the ring fission products. researchgate.net

Given the structural similarity, it is plausible that the degradation of this compound, if it occurs, would also be initiated by a dioxygenase enzyme. The subsequent cleavage pathway would depend on the specific enzymes produced by the degrading microorganism. Competition between ortho and meta pathways has been observed in some Pseudomonas strains when degrading mixtures of chloro- and methyl-substituted benzoates. nih.gov

The identification of intermediate metabolites is crucial for understanding the degradation pathway. In the case of 3-chloro-2-methylbenzoate degradation by a mutant strain of Pseudomonas cepacia MB2 (MB2-G5), which lacked meta-pyrocatechase activity, the accumulation of 4-chloro-3-methylcatechol was observed. researchgate.net This catecholic product was confirmed by nuclear magnetic resonance and mass spectral analyses and produced a transient meta fission product when exposed to cell extracts of the wild-type strain. researchgate.net

Another metabolic route observed in P. cepacia MB2 involved the oxidation of the methyl group of 2-methylbenzoate (B1238997) to form isobenzofuranone and phthalate. libretexts.org This pathway also led to the formation of a chlorinated isobenzofuranone from 3-chloro-2-methylbenzoate. libretexts.org

Based on these findings, a hypothetical degradation pathway for this compound could involve initial dioxygenation to form a substituted catechol, such as 4-chloro-3,6-dimethylcatechol. Subsequent meta or ortho cleavage would lead to ring fission and further breakdown into central metabolic intermediates. The oxidation of one of the methyl groups is also a potential transformation pathway.

Table 2: Potential Intermediate Metabolites in the Degradation of Chloro- and Methyl-Substituted Benzoic Acids

| Parent Compound | Intermediate Metabolite | Degrading Organism | Pathway |

| 3-chloro-2-methylbenzoate | 4-chloro-3-methylcatechol | Pseudomonas cepacia MB2-G5 (mutant) | meta fission |

| 3-chloro-2-methylbenzoate | Chlorinated isobenzofuranone | Pseudomonas cepacia MB2 | Methyl group oxidation |

| 3-chlorobenzoic acid | 3-Chlorocatechol, 4-Chlorocatechol | Various bacteria | Dioxygenation |

| 2,3-dimethylbenzoate | Dimethylcatechols | Pseudomonas cepacia MB2-G5 (mutant) | Dioxygenation |

Chemical Degradation Processes in Environmental Contexts

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of chemical compounds in the environment.

Specific experimental data on the photodegradation of this compound are not available. However, studies on other chlorinated benzoic acid derivatives provide a basis for predicting its likely photochemical fate.

Research on chloro/fluoro-benzoic acid derivatives has shown that photoassisted dechlorination is a facile process, often occurring more readily than defluorination due to the weaker carbon-chlorine bond. researchgate.net The presence of a catalyst such as titanium dioxide (TiO₂) and UV light can promote the degradation of these compounds. researchgate.net The position of the chloro substituent influences the rate of dechlorination, with ortho and para positions leading to faster degradation than a meta position relative to the carboxylic acid group. researchgate.net For this compound, with a meta-chloro substituent, this might suggest a moderate rate of photodegradation compared to other isomers.

The photodegradation process is expected to involve the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization to carbon dioxide and water. uwaterloo.caethz.ch The presence of humic acids and the pH of the water can also influence the rate of photodegradation of aromatic acids. mdpi.com

There is a lack of specific studies on the hydrolytic stability of this compound under typical environmental pH conditions (pH 5-9). Hydrolysis is a chemical reaction with water that can lead to the transformation of a compound. youtube.com For a compound like this compound, the primary sites for potential hydrolysis are the carboxylic acid group and the carbon-chlorine bond.

Benzoic acids are weak acids, and in aqueous solution, they exist in equilibrium with their carboxylate anions. chemteam.info This equilibrium is pH-dependent. The carbon-chlorine bond on an aromatic ring is generally stable and resistant to hydrolysis under normal environmental conditions. Significant energy input or specific catalytic conditions are typically required to cleave this bond hydrolytically. Therefore, it is anticipated that this compound would be hydrolytically stable in the absence of microbial or photochemical activity.

Fate in Water and Soil Systems (Chemical Transformation Focus)

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the environmental fate and chemical transformation of this compound in water and soil systems. Despite targeted searches for research on its hydrolysis, photodegradation, and biodegradation, no specific studies detailing the environmental degradation pathways or transformation rates of this particular compound could be identified.

The scientific community has conducted research on structurally related compounds, such as 3-chlorobenzoic acid and various isomers of dimethylbenzoic acid. For instance, studies on 3-chlorobenzoic acid have explored its degradation by microorganisms in soil, identifying specific enzymatic pathways and the conditions influencing its breakdown. nih.govresearchgate.net Similarly, research into dimethylbenzoic acid isomers has focused on their metabolic pathways in biological systems. However, the presence and position of the chloro and dimethyl functional groups on the benzoic acid ring in this compound would significantly influence its chemical and biological reactivity. Therefore, data from these related compounds cannot be reliably extrapolated to predict the environmental behavior of this compound.

Due to the absence of research findings, no data tables on the hydrolysis, photodegradation, or biodegradation of this compound can be presented. Further empirical studies are necessary to elucidate the environmental fate and chemical transformation of this compound.

Analytical Methodologies for 3 Chloro 2,5 Dimethylbenzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Chloro-2,5-dimethylbenzoic acid, enabling its separation from complex mixtures and precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of various benzoic acid derivatives and is well-suited for this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical HPLC method for a related compound, meta-chlorobenzoic acid, utilizes a chiral stationary phase when analyzing it in the presence of chiral molecules, but for general quantification, a standard C18 column is often sufficient. nih.gov The mobile phase composition is critical for achieving good peak shape and retention. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is commonly used. The pH of the aqueous phase is adjusted to ensure the acidic analyte is in a consistent protonation state, which is crucial for reproducible chromatography. For instance, in the analysis of 2,4,6-trifluorobenzoic acid, a gradient elution with a buffer and a solvent mixture is employed to separate the main compound from its impurities. ekb.eg

Detection is typically performed using a UV detector, as the benzene (B151609) ring in this compound provides strong chromophoric activity. The selection of the detection wavelength is based on the UV spectrum of the compound, with wavelengths around 230-235 nm often providing good sensitivity for chlorobenzoic acids. nih.govresearchgate.net Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the method is specific, linear, accurate, precise, and robust. ekb.eg

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Typical Setting |

| Column | Zorbax SB C18 (or equivalent), 250 x 4.6 mm, 5 µm scirp.org |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture ekb.eg |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 235 nm nih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | 40 °C ekb.eg |

This table presents a hypothetical set of parameters based on methods for structurally related compounds and would require optimization and validation for this compound.

For compounds that are difficult to separate or have low UV absorbance, derivatization can be employed. Reacting the carboxylic acid with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag can significantly enhance detection sensitivity and improve chromatographic separation. google.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. Due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.